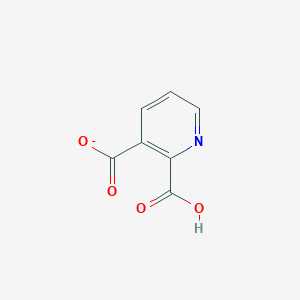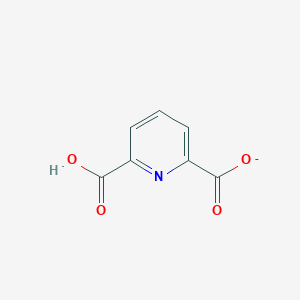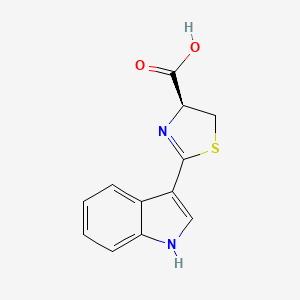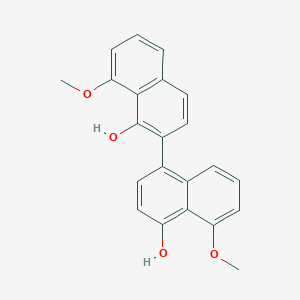
Cori ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cori ester, also known as glucose-1-phosphate adenylyltransferase, is an enzyme that plays a crucial role in the process of glycogen synthesis. It catalyzes the transfer of an adenylyl group from ATP to glucose-1-phosphate, forming ADP and glucose-1-phosphate adenylyl ester. This ester is then used in the formation of glycogen, a polysaccharide that serves as a storage form of glucose in the liver and muscles.
作用机制
Target of Action
The primary target of the Cori ester, also known as α-D-glucose-1-phosphate, is the glycogen stored in the liver . This compound plays a crucial role in the metabolism of sugars in organisms .
Mode of Action
The this compound interacts with its target through a process known as glycogenolysis . In this process, glucose molecules are released from glycogen in the presence of phosphates . The this compound is the first product of glycogen breakdown .
Biochemical Pathways
The this compound is involved in the Cori Cycle, a metabolic pathway where lactate produced by anaerobic glycolysis in muscles is transported to the liver and converted to glucose . This glucose then returns to the muscles and is cyclically metabolized back to lactate .
Pharmacokinetics
The pharmacokinetics of the this compound involve its transformation into glucose 6-phosphate by the enzyme phosphoglucomutase . This transformation is necessary for the compound to be utilized in cellular catabolism .
Result of Action
The action of the this compound results in the production of energy. The breakdown of glycogen, facilitated by the this compound, releases glucose molecules that enter the blood and are used to produce and store energy .
Action Environment
The action of the this compound is influenced by the presence of phosphates, which are necessary for the breakdown of glycogen . Additionally, the compound’s action is dependent on the availability of the enzyme phosphoglucomutase .
生化分析
Biochemical Properties
Cori ester is involved in several biochemical reactions. In glycogenolysis, it is produced by the enzyme glycogen phosphorylase, which cleaves glucose units from glycogen. The resulting glucose 1-phosphate is then converted to glucose 6-phosphate by the enzyme phosphoglucomutase . This conversion is essential for the continuation of glycolysis and energy production. Additionally, in glycogenesis, glucose 1-phosphate reacts with uridine triphosphate to form uridine diphosphate glucose, which is then incorporated into glycogen by glycogen synthase .
Cellular Effects
This compound influences various cellular processes. It is a key intermediate in the breakdown and synthesis of glycogen, thus playing a vital role in maintaining cellular energy levels. By participating in these metabolic pathways, glucose 1-phosphate affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the availability of glucose 1-phosphate can regulate the activity of enzymes involved in glycolysis and gluconeogenesis, thereby influencing the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with enzymes. Glycogen phosphorylase binds to glycogen and catalyzes the release of glucose 1-phosphate. This reaction is regulated by allosteric effectors and covalent modifications, ensuring that glycogen breakdown occurs in response to cellular energy demands. Similarly, the conversion of glucose 1-phosphate to glucose 6-phosphate by phosphoglucomutase involves a phosphoryl transfer mechanism, which is crucial for the continuation of glycolysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of glucose 1-phosphate are influenced by factors such as pH, temperature, and the presence of specific enzymes. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of energy metabolism and glycogen storage. In vitro and in vivo studies have demonstrated that glucose 1-phosphate can maintain its activity over extended periods, although its stability may decrease under certain conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, glucose 1-phosphate can enhance glycogen synthesis and improve energy metabolism. At high doses, it may lead to adverse effects such as glycogen accumulation and potential toxicity. Threshold effects have been observed, indicating that there is an optimal dosage range for the beneficial effects of glucose 1-phosphate without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, including glycogenolysis and glycogenesis. In glycogenolysis, it is produced by the action of glycogen phosphorylase and subsequently converted to glucose 6-phosphate by phosphoglucomutase. In glycogenesis, glucose 1-phosphate reacts with uridine triphosphate to form uridine diphosphate glucose, which is then incorporated into glycogen by glycogen synthase. These pathways are essential for maintaining cellular energy homeostasis and regulating metabolic flux .
Transport and Distribution
Within cells, this compound is transported and distributed through specific transporters and binding proteins. The compound is localized primarily in the cytoplasm, where it participates in glycogen metabolism. Transporters such as glucose transporters facilitate the uptake and distribution of glucose 1-phosphate within cells. Additionally, binding proteins may interact with glucose 1-phosphate to regulate its localization and accumulation in specific cellular compartments .
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it exerts its effects on glycogen metabolism. The compound may also be targeted to specific subcellular compartments through post-translational modifications or targeting signals. For example, phosphorylation of glucose 1-phosphate can influence its interaction with enzymes and other biomolecules, directing it to specific sites within the cell. This subcellular localization is crucial for the proper functioning of glucose 1-phosphate in metabolic processes .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Cori ester can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Ethyl acetoacetate", "Benzaldehyde", "Sodium ethoxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Condensation of ethyl acetoacetate and benzaldehyde in the presence of sodium ethoxide to form ethyl 3-phenyl-3-oxopropanoate.", "Step 2: Hydrolysis of ethyl 3-phenyl-3-oxopropanoate with hydrochloric acid to form 3-phenyl-3-hydroxypropanoic acid.", "Step 3: Esterification of 3-phenyl-3-hydroxypropanoic acid with methanol in the presence of sulfuric acid to form methyl 3-phenyl-3-hydroxypropanoate.", "Step 4: Saponification of methyl 3-phenyl-3-hydroxypropanoate with sodium hydroxide to form 3-phenyl-3-hydroxypropanoic acid.", "Step 5: Neutralization of 3-phenyl-3-hydroxypropanoic acid with sodium bicarbonate to form the sodium salt of 3-phenyl-3-hydroxypropanoic acid.", "Step 6: Esterification of the sodium salt of 3-phenyl-3-hydroxypropanoic acid with methanol in the presence of sulfuric acid to form Cori ester.", "Step 7: Purification of Cori ester by washing with water and drying with sodium chloride." ] } | |
CAS 编号 |
56401-20-8 |
分子式 |
C6H11Na2O9P |
分子量 |
304.10 g/mol |
IUPAC 名称 |
disodium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C6H13O9P.2Na/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3-,4+,5-,6-;;/m1../s1 |
InChI 键 |
DCOZWBXYGZXXRX-PKXGBZFFSA-L |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] |
SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.O.[Na+].[Na+] |
规范 SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] |
物理描述 |
White powder; [Alfa Aesar MSDS] |
同义词 |
alpha-D-glucopyranose 1-phosphate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[2'-(Phosphonomethyl)-1,1'-biphenyl-3-yl]-L-alanine](/img/structure/B1256882.png)





![[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl (Z)-octadec-9-enoate](/img/structure/B1256891.png)



![2-[(2-Chloro-4-nitroanilino)methyl]-6-methoxyphenol](/img/structure/B1256899.png)
![1-[3-[(2R,4R)-2-[[4-(hydroxymethyl)phenyl]methoxy]-6-[oxo-[4-(phenylmethyl)-1-piperazinyl]methyl]-3,4-dihydro-2H-pyran-4-yl]-1-indolyl]ethanone](/img/structure/B1256900.png)
![(2S)-4-methyl-2-[[[5-[[5-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]pentylamino]-oxomethyl]-1H-imidazol-4-yl]-oxomethyl]amino]pentanoic acid tert-butyl ester](/img/structure/B1256901.png)
